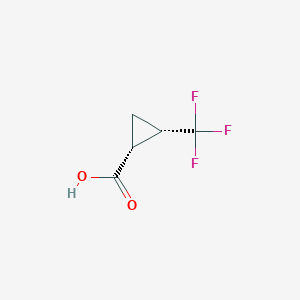
(1R,2S)-2-(TRIFLUOROMETHYL)CYCLOPROPANE-1-CARBOXYLIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-2-(TRIFLUOROMETHYL)CYCLOPROPANE-1-CARBOXYLIC ACID: is an organic compound with the molecular formula C5H5F3O2. It is characterized by the presence of a trifluoromethyl group attached to a cyclopropane ring, which is further connected to a carboxylic acid group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-(TRIFLUOROMETHYL)CYCLOPROPANE-1-CARBOXYLIC ACID can be achieved through several methods. One common approach involves the cyclopropanation of α-silyl styrenes with aryl diazoacetates, catalyzed by Rh2(S-PTAD)4, followed by desilylation of the resulting silyl cyclopropane carboxylates . Another method includes the use of boron reagents for Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions: (1R,2S)-2-(TRIFLUOROMETHYL)CYCLOPROPANE-1-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
(1R,2S)-2-(TRIFLUOROMETHYL)CYCLOPROPANE-1-CARBOXYLIC ACID has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (1R,2S)-2-(TRIFLUOROMETHYL)CYCLOPROPANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
(1R,2S)-2-(TRIFLUOROMETHYL)CYCLOPROPANE-1-CARBOXYLIC ACID can be compared with other similar compounds, such as:
- 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid
- 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid
- 4-(Trifluoromethyl)cyclohexanecarboxylic acid
These compounds share structural similarities but differ in the size and configuration of the cycloalkane ring.
Propriétés
Formule moléculaire |
C5H5F3O2 |
|---|---|
Poids moléculaire |
154.09 g/mol |
Nom IUPAC |
(1R,2S)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C5H5F3O2/c6-5(7,8)3-1-2(3)4(9)10/h2-3H,1H2,(H,9,10)/t2-,3+/m1/s1 |
Clé InChI |
GSNLYQDUCHEFFQ-GBXIJSLDSA-N |
SMILES isomérique |
C1[C@H]([C@H]1C(F)(F)F)C(=O)O |
SMILES canonique |
C1C(C1C(F)(F)F)C(=O)O |
Pictogrammes |
Corrosive; Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


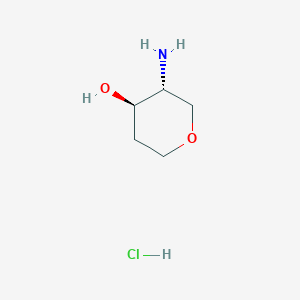
![trisodium;2-aminoethanesulfonic acid;5-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid;2-(2-hydroxyethylamino)ethanol](/img/structure/B1515979.png)

![antimony(5+);1-N,1-N-dibutyl-4-N-[4-[4-(dibutylamino)-N-[4-(dibutylamino)phenyl]anilino]phenyl]-4-N-[4-(dibutylamino)phenyl]benzene-1,4-diamine;hexachloride](/img/structure/B1515986.png)
![antimony(5+);1-N,1-N-dibutyl-4-N,4-N-bis[4-(dibutylamino)phenyl]benzene-1,4-diamine;hexafluoride](/img/structure/B1515987.png)
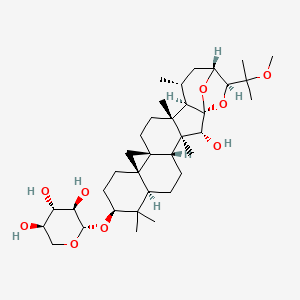
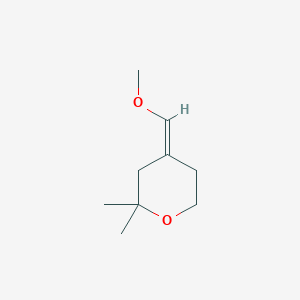
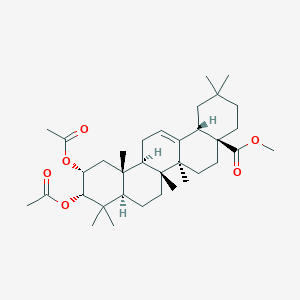
![WURCS=2.0/2,2,1/[a2122h-1x_1-5][a2112h-1b_1-5_6*OSO/3=O/3=O]/1-2/a4-b1](/img/structure/B1516021.png)
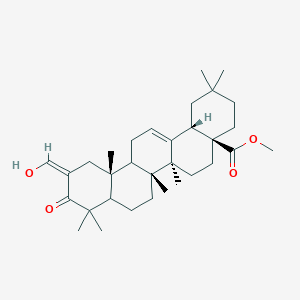
![(1R,2R,4S)-Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1516026.png)



